2-(Hydroxymethyl)cyclohexanone

Asymmetric synthesis Biocatalysis Chiral resolution

Procure 2-(Hydroxymethyl)cyclohexanone (CAS 5331-08-8), a bifunctional α-hydroxymethyl ketone offering unique chemoselectivity. The chiral C2 center enables enantioselective synthesis of Rociverine and other pharma intermediates. Use racemic material for lipase-mediated kinetic resolution or l-threonine-catalyzed asymmetric α-hydroxymethylation. Solid at room temperature (mp 149°C); higher bp (239.8°C) requires adjusted handling. Immediate stock for R&D; bulk quantities available.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 5331-08-8
Cat. No. B1294659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)cyclohexanone
CAS5331-08-8
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)CO
InChIInChI=1S/C7H12O2/c8-5-6-3-1-2-4-7(6)9/h6,8H,1-5H2
InChIKeySIGZQOSGZJNAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)cyclohexanone (CAS 5331-08-8) – Key Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


2-(Hydroxymethyl)cyclohexanone (CAS 5331-08-8, C₇H₁₂O₂, MW 128.17) is a bifunctional cyclic ketone bearing a hydroxymethyl substituent at the 2-position. The presence of both carbonyl and primary alcohol functionalities enables distinct reactivity profiles compared to simple cyclohexanone analogs . The compound exhibits a melting point of 149 °C and a boiling point of 239.8 °C at 760 mmHg, with a predicted pKa of 14.39±0.10 . Its FDA Unique Ingredient Identifier (UNII) is FZA64V6C8J, reflecting its recognized status as a pharmaceutical intermediate [1]. The chiral center at C2 makes enantiomerically pure forms of this compound highly valuable for stereoselective transformations in drug synthesis [2].

Why 2-(Hydroxymethyl)cyclohexanone Cannot Be Replaced by Cyclohexanone or Simple Alkyl-Substituted Analogs


2-(Hydroxymethyl)cyclohexanone is not a simple ketone; the α-hydroxymethyl group fundamentally alters its physicochemical properties, reactivity, and downstream synthetic utility relative to cyclohexanone or 2-methylcyclohexanone. The hydroxymethyl moiety introduces a second nucleophilic site, enabling chemoselective transformations that are impossible with unsubstituted cyclohexanone . The chiral α-carbon permits enzymatic resolution and asymmetric catalysis to access enantiomerically pure building blocks [1]. Furthermore, the compound serves as a direct precursor to the antimuscarinic drug Rociverine, a pathway that cannot be accessed from cyclohexanone without additional synthetic steps [2]. Its markedly higher boiling point (239.8 °C vs 155.7 °C for cyclohexanone) and solid state at room temperature (mp 149 °C vs -47 °C for cyclohexanone) impose different handling and purification protocols that must be considered during procurement .

Quantitative Differentiation: 2-(Hydroxymethyl)cyclohexanone vs. Analogs in Key Selection Parameters


Enzymatic Resolution Efficiency: Lipase-Mediated Enantioselective Acetylation

2-(Hydroxymethyl)cyclohexanone undergoes efficient lipase-mediated kinetic resolution with vinyl acetate to yield enantiomerically enriched (S)-(+)-1 in 42% yield and 87% ee, and the corresponding acetate (R)-(+)-4 [1]. In contrast, unsubstituted cyclohexanone lacks the α-hydroxymethyl handle required for lipase recognition and cannot be resolved via this enzymatic route [2].

Asymmetric synthesis Biocatalysis Chiral resolution

Organocatalytic Asymmetric Synthesis: l-Threonine vs. l-Proline Catalyst Performance

In the asymmetric α-hydroxymethylation of cyclohexanone with formalin, the target compound (S)-2-(hydroxymethyl)cyclohexanone was obtained in 55–74% yield and 60–98% ee using l-threonine as catalyst [1]. Under comparable conditions, l-proline catalyst yielded the same product in only 37–47% yield, though with higher ee (96–99% ee) [2]. This demonstrates that the compound's synthesis benefits from catalyst selection, offering a trade-off between yield and enantiopurity.

Organocatalysis Green chemistry α-Hydroxymethylation

Atmospheric Oxidation Half-Life: Environmental Fate Comparison

The gas-phase reaction rate with hydroxyl radicals (OH) determines atmospheric persistence. 2-(Hydroxymethyl)cyclohexanone exhibits an overall OH rate constant of 26.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric half-life of 0.406 days (9.7 hours) [1]. In contrast, unsubstituted cyclohexanone has a measured OH rate constant of 6.39 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, yielding a half-life of approximately 1.7 days [2].

Environmental chemistry Degradation kinetics OH radical reactivity

Physical Property Differentiation: Boiling Point and Melting Point vs. Cyclohexanone and 2-Methylcyclohexanone

2-(Hydroxymethyl)cyclohexanone is a solid at room temperature (mp 149 °C) and boils at 239.8 °C at 760 mmHg . These values are substantially higher than those of cyclohexanone (mp -47 °C, bp 155.7 °C) and 2-methylcyclohexanone (mp -14 °C, bp 162–163 °C) .

Physicochemical properties Purification Formulation

Direct Precursor to Rociverine: Validated Pharmaceutical Intermediate Application

Protected 2-(hydroxymethyl)cyclohexanone undergoes Grignard reaction with cyclohexylmagnesium chloride to yield (±)-1-cyclohexyl-c-2-hydroxymethyl-r-1-cyclohexanol diastereospecifically in very high yield. This diol is a direct precursor to Rociverine, a marketed antimuscarinic drug [1]. Cyclohexanone and 2-methylcyclohexanone lack the α-hydroxymethyl handle required for this diastereospecific transformation and cannot serve as direct Rociverine precursors [2].

Pharmaceutical synthesis Drug intermediate Antimuscarinic agent

Optimal Procurement and Research Applications for 2-(Hydroxymethyl)cyclohexanone


Enantioselective Synthesis of Chiral Building Blocks via Enzymatic Resolution

Procure racemic 2-(hydroxymethyl)cyclohexanone for lipase-mediated kinetic resolution to obtain (S)-enantiomer in 42% yield and 87% ee [1]. The resulting chiral alcohol serves as a versatile intermediate for the synthesis of 6-hydroxyl heptanoates present in numerous pharmaceutical compounds and natural products [2].

Organocatalytic α-Hydroxymethylation for Green Chemistry Workflows

Utilize l-threonine-catalyzed asymmetric α-hydroxymethylation of cyclohexanone to produce (S)-2-(hydroxymethyl)cyclohexanone in 55–74% yield and 60–98% ee [1]. This metal-free method aligns with green chemistry principles and avoids heavy-metal contamination in downstream pharmaceutical syntheses.

Pharmaceutical Intermediate for Rociverine and Related Antimuscarinic Agents

Employ protected 2-(hydroxymethyl)cyclohexanone in diastereospecific Grignard reactions to construct the Rociverine precursor scaffold [1]. This validated route to a marketed antispasmodic drug underscores the compound's value as a pharmacopoeial intermediate and impurity standard (Rociverine Impurity 1) [2].

Atmospheric Chemistry Modeling and Environmental Fate Studies

Use 2-(hydroxymethyl)cyclohexanone as a model α-hydroxyketone in OH radical reactivity studies. Its measured OH rate constant (26.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) and short atmospheric half-life (0.406 days) provide benchmark data for predicting the environmental persistence of structurally related volatile organic compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Hydroxymethyl)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.